2-(2-Butoxyethoxy)ethyl thiocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxyethoxy)ethyl thiocyanate typically involves the reaction of 2-(2-Butoxyethoxy)ethanol with thiocyanate salts under controlled conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane to prevent unwanted side reactions . The reaction conditions often include moderate temperatures and the use of a base catalyst to facilitate the formation of the thiocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes purification steps such as distillation and recrystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Butoxyethoxy)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl thiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized as an insecticide and in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl thiocyanate involves its interaction with the nervous system of insects. The compound acts as a neurotoxin , disrupting the normal function of nerve cells and leading to paralysis and death of the insect . The molecular targets include acetylcholinesterase and other enzymes involved in neurotransmission. The compound’s ability to release toxic gases upon reaction with various compounds also contributes to its insecticidal properties .
Comparison with Similar Compounds
- Methyl thiocyanate
- Ethyl thiocyanate
- Isobornyl thiocyanoacetate
- Allyl thiocyanate
Comparison: 2-(2-Butoxyethoxy)ethyl thiocyanate is unique due to its longer alkyl chain and ether linkage , which enhance its lipophilicity and ability to penetrate biological membranes. This makes it more effective as an insecticide compared to shorter-chain thiocyanates like methyl and ethyl thiocyanate. Additionally, its specific structure allows for unique interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(2-butoxyethoxy)ethyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-4-11-5-6-12-7-8-13-9-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGPVVUTUMQJKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Record name | 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE | |
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DSSTOX Substance ID |
DTXSID6024674 | |
Record name | 2-(2-Butoxyethoxy)ethyl thiocyanate | |
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Molecular Weight |
203.30 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-(2-butoxyethoxy)ethyl thiocyanate appears as brownish oil or clear yellow liquid. (NTP, 1992), Clear brown liquid; [HSDB] Brownish or clear yellow liquid; [CAMEO] | |
Record name | 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE | |
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Boiling Point |
248 to 257 °F at 0.25 mmHg (NTP, 1992), 120-125 °C @ 0.25 MM HG | |
Record name | 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE | |
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Flash Point |
125 °F CC | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH HYDROCARBONS & MOST ORGANIC SOLVENTS, SOL IN PETROLEUM OILS | |
Record name | 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE | |
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Density |
1.01 at 68 °F (NTP, 1992) - Denser than water; will sink, 0.915-0.930 @ 25 °C | |
Record name | 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE | |
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Vapor Pressure |
0.000594 [mmHg] | |
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Color/Form |
LIQUID, Clear brown oil | |
CAS No. |
112-56-1 | |
Record name | 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE | |
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Record name | 2-(2-Butoxyethoxy)ethyl thiocyanate | |
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Record name | 2-(2-butoxyethoxy)ethyl thiocyanate | |
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Record name | 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has insect resistance to 2-(2-Butoxyethoxy)ethyl thiocyanate been observed? If so, what are the implications?
A1: Yes, resistance to this compound has been documented in house flies (Musca domestica). [] A study showed that a house fly strain, resistant to diazinon, also developed cross-resistance to various insecticides, including a two-fold resistance to this compound. [] This finding suggests that the widespread use of certain insecticides can lead to cross-resistance, impacting the efficacy of chemically related compounds like this compound. []
Q2: Are there any alternative insecticides for controlling pests that have developed resistance to this compound?
A2: The research suggests that exploring alternative insecticidal classes may be necessary to combat resistance. For instance, the study on diazinon-resistant house flies observed that while they developed cross-resistance to this compound, their resistance to malathion remained relatively low. [] This finding implies that phosphorodithioates like malathion, or potentially more stable carbamates, could be promising alternatives for controlling resistant populations. []
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